4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Overview
Description
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a pyrano[3,2-g]chromene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexane ring, followed by the construction of the pyrano[3,2-g]chromene system. The final step involves the spiro fusion of these two systems under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione
- tert-Butyl 4-[(E)-But-1-en-3-yl]cyclohexane
Uniqueness
4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C25H32O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-tert-butyl-10'-methyl-6'-propylspiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one |
InChI |
InChI=1S/C25H32O3/c1-6-7-17-15-21(26)27-23-16(2)22-18(14-20(17)23)8-11-25(28-22)12-9-19(10-13-25)24(3,4)5/h8,11,14-15,19H,6-7,9-10,12-13H2,1-5H3 |
InChI Key |
UMNAMGPPEVUZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3C=CC4(CCC(CC4)C(C)(C)C)OC3=C2C |
Origin of Product |
United States |
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